

# Spectroscopic Analysis of 3-Amino-2pyrazinecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-2-pyrazinecarboxylic acid

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This guide provides a detailed overview of the spectroscopic data for **3-Amino-2- pyrazinecarboxylic acid**, a significant heterocyclic compound in pharmaceutical and materials research. The following sections present available data for Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, along with the methodologies for these analyses.

### **Vibrational Spectroscopy: FTIR and Raman**

Vibrational spectroscopy provides insights into the functional groups and structural features of **3-Amino-2-pyrazinecarboxylic acid**.

#### 1.1. FTIR and Raman Spectroscopic Data

A comprehensive analysis of the FTIR and FT-Raman spectra of **3-Amino-2- pyrazinecarboxylic acid** (APC) has been conducted, with the FTIR spectrum recorded in the 4000–400 cm<sup>-1</sup> region and the FT-Raman spectrum in the 3500–100 cm<sup>-1</sup> range.[1] While the complete tabulated peak assignments are not fully available in the reviewed literature, key vibrational modes have been identified.

Observed vibrational frequencies for C-H stretching in the pyrazine ring are found between 2975 and 2875 cm<sup>-1</sup> in the infrared spectrum.[1] The in-plane and out-of-plane bending modes of the C-H bonds are observed in the Raman spectrum at 1268, 1190 cm<sup>-1</sup> and 968, 849 cm<sup>-1</sup> respectively.[1] For the amino group (NH<sub>2</sub>), the scissoring vibration is observed in the infrared



spectrum at 1548 cm<sup>-1</sup>, and the rocking mode is active in the Raman spectrum at 1005 cm<sup>-1</sup>. [1]

1.2. Experimental Protocols for Vibrational Spectroscopy

FTIR Spectroscopy: The solid-state FTIR spectrum of **3-Amino-2-pyrazinecarboxylic acid** was recorded at room temperature.[1]

- Instrument: BRUKER IFS-66V vacuum Fourier transform spectrometer.[1]
- Spectral Range: 4000–400 cm<sup>-1</sup>.[1]
- Resolution: ±1 cm<sup>-1</sup>.[1]
- Detector: Mercury Cadmium Telluride (MCT) detector.[1]
- Beam Splitter: KBr.[1]
- Source: Globar source.[1]

FT-Raman Spectroscopy: The FT-Raman spectrum was also recorded from a solid sample.[1]

- Instrument: BRUKER IFS-66V model interferometer with an FRA-106 FT-Raman accessory. [1]
- Spectral Range: 4000–50 cm<sup>-1</sup> (Stokes region).[1]
- Excitation Source: 1064 nm line of a Nd:YAG laser.[1]
- Laser Power: 200 mW.[1]
- Wavenumber Accuracy: ±1 cm<sup>-1</sup>.[1]

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **3-Amino-2- pyrazinecarboxylic acid** in solution.

2.1. <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data



<sup>1</sup>H NMR Data: The <sup>1</sup>H NMR spectrum of **3-Amino-2-pyrazinecarboxylic acid** (Hapc) was recorded in DMSO-d<sub>6</sub>. The observed chemical shifts are detailed in the table below.

Proton	Chemical Shift (δ, ppm)	Multiplicity
H(5)	7.90	Doublet
H(6)	8.26	Doublet
-NH <sub>2</sub>	7.41	Singlet
-СООН	13.06	Broad Singlet

Data sourced from a study by Gabr et al. on transition metal complexes of the compound.

<sup>13</sup>C NMR Data: While it is documented that the <sup>13</sup>C NMR spectrum of **3-Amino-2- pyrazinecarboxylic acid** has been recorded, the specific chemical shift assignments were not available in the reviewed literature.[1]

2.2. Experimental Protocol for NMR Spectroscopy

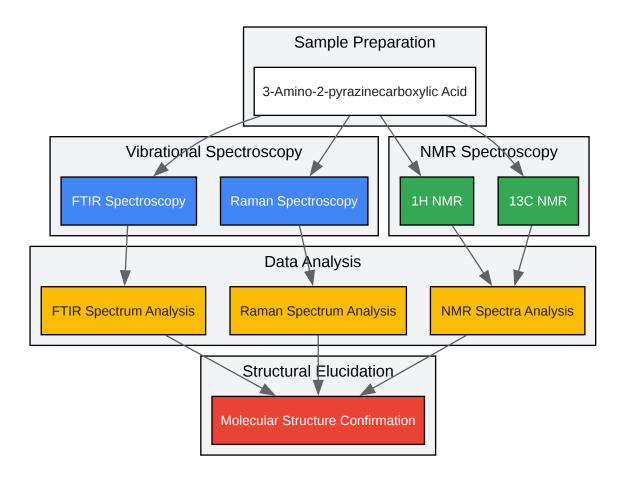
The NMR spectra were recorded using a high-resolution spectrometer.[1]

- Instrument: Bruker HC400 instrument.[1]
- Frequency: 400 MHz for <sup>1</sup>H NMR.[1]
- Solvent: Deuterated chloroform (CDCl₃) is mentioned in one source, while another provides data in DMSO-d<sub>6</sub>.[1]
- Reference: Tetramethylsilane (TMS) is used as an internal standard, with chemical shifts reported in parts per million (ppm) downfield from TMS.[1]

## **Spectroscopic Analysis Workflow**

The logical workflow for the comprehensive spectroscopic characterization of **3-Amino-2- pyrazinecarboxylic acid** is illustrated in the following diagram.





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Caption: Workflow for Spectroscopic Analysis.

This diagram outlines the process from sample preparation through to data acquisition using FTIR, Raman, and NMR techniques, followed by data analysis and culminating in the elucidation of the molecular structure.

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### References

1. nanoient.org [nanoient.org]







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